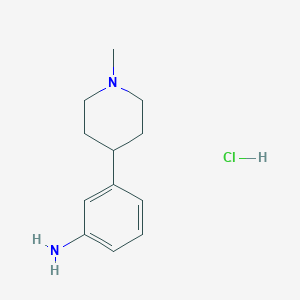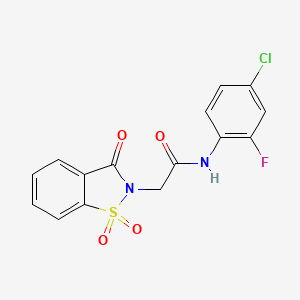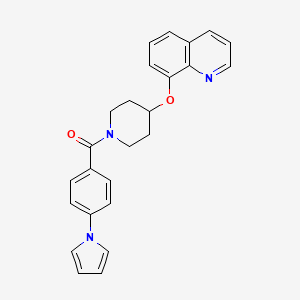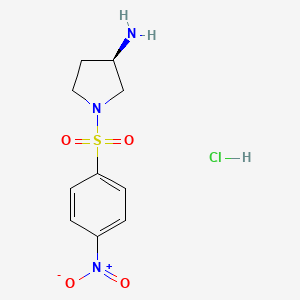
3-(1-Methylpiperidin-4-yl)aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is a chemical compound with the CAS Number: 2241141-46-6 . It has a molecular weight of 226.75 and its IUPAC name is 3-(1-methylpiperidin-4-yl)aniline hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
Piperidines, which include “3-(1-Methylpiperidin-4-yl)aniline;hydrochloride”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.Molecular Structure Analysis
The InChI code for “3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is 1S/C12H18N2.ClH/c1-14-7-5-10 (6-8-14)11-3-2-4-12 (13)9-11;/h2-4,9-10H,5-8,13H2,1H3;1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.75 .Aplicaciones Científicas De Investigación
Optimization of Kinase Inhibitors
Research into kinase inhibitors has led to the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, highlighting the significance of trisubstituted anilines in medicinal chemistry. This optimization process involves the systematic alteration of substituents to enhance activity against specific biological targets, offering potential therapeutic applications in cancer treatment (Boschelli et al., 2001).
Synthesis and Antimicrobial Activity
The development of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with various aniline derivatives demonstrates the importance of these compounds in the design of hypoxic-cytotoxic agents. This research emphasizes the role of synthetic chemistry in creating compounds with specific biological activities, which can lead to new treatments for diseases or infections (Ortega et al., 2000).
Catalytic Applications
The utilization of ruthenium-complex catalysis for N-(cyclo)alkylation of aromatic amines with diols represents an innovative approach in organic synthesis. These reactions facilitate the selective synthesis of various anilines, including those with pharmaceutical relevance, showcasing the versatility of catalysis in enhancing reaction efficiency and selectivity (Koten et al., 1998).
Luminescent Materials
The design and synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating anilines, highlight the intersection of organic synthesis and material science. These complexes find applications in electroluminescence and OLED technology, indicating the potential of anilines in the development of advanced photophysical materials (Vezzu et al., 2010).
Corrosion Inhibition
Aniline derivatives have been investigated for their role in corrosion inhibition, with studies demonstrating their effectiveness in protecting metal surfaces in acidic environments. This research has implications for industrial applications, where corrosion resistance is crucial (Daoud et al., 2014).
Safety and Hazards
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-(1-methylpiperidin-4-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11;/h2-4,9-10H,5-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGXNHIOFMXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-yl)aniline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2638879.png)
![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638882.png)


![2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2638885.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)

![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)
